molecular formula C17H16ClN5O2S B2508371 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 781654-63-5

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Katalognummer: B2508371
CAS-Nummer: 781654-63-5
Molekulargewicht: 389.86
InChI-Schlüssel: MBGLWMJJQALTDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a triazole-based acetamide derivative characterized by:

  • A 4-amino-1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 3.
  • A sulfanyl (-S-) bridge linking the triazole to an acetamide moiety.
  • An N-(4-chlorophenyl) group on the acetamide (Fig. 1).

Molecular Formula: C₁₇H₁₅ClN₆O₂S
Key Features:

  • The 4-chlorophenyl group on the acetamide contributes hydrophobicity and steric bulk, influencing receptor binding.

Eigenschaften

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-25-14-8-2-11(3-9-14)16-21-22-17(23(16)19)26-10-15(24)20-13-6-4-12(18)5-7-13/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGLWMJJQALTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a triazole ring , a sulfanyl group , and an acetamide moiety , contributing to its potential pharmacological effects. Its molecular formula is C12H13ClN4O2SC_{12}H_{13}ClN_{4}O_{2}S, with a molecular weight of approximately 300.78 g/mol. The structural characteristics are crucial for its interaction with biological targets.

Antimicrobial Activity

Triazole derivatives are widely recognized for their antimicrobial properties . Studies have shown that compounds containing the triazole nucleus exhibit activity against various pathogens:

  • Mechanism of Action : The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects. Additionally, they may act as enzyme inhibitors against bacterial pathogens.
  • Case Studies : Research indicates that related triazole compounds have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . For instance, derivatives with similar structures showed minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The potential anticancer properties of this compound are particularly noteworthy:

  • Research Findings : In vitro studies have revealed that triazole derivatives can induce apoptosis in cancer cells through various pathways. One study highlighted that compounds derived from the triazole scaffold exhibited cytotoxicity against human cancer cell lines including HeLa (cervical), A549 (lung), and HepG2 (liver) .
  • Mechanism of Action : The proposed mechanisms include the inhibition of DNA synthesis and interference with cell cycle progression. Some compounds have been shown to be more potent than standard chemotherapeutics like 5-fluorouracil .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazole derivatives:

Structural FeatureBiological ActivityComments
Triazole RingAntifungalEssential for interaction with fungal enzymes
Sulfanyl GroupAntimicrobialEnhances lipophilicity and membrane penetration
Acetamide MoietyCytotoxicityModifies solubility and bioavailability

Research has indicated that substitutions on the phenyl rings significantly affect the efficacy of these compounds. For example, electron-donating groups on the aromatic rings have been associated with increased activity against various pathogens .

Wissenschaftliche Forschungsanwendungen

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The following sections summarize its applications:

Anticancer Activity

Triazole derivatives have shown significant potential in anticancer research. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Mechanisms of Action:

  • Inhibition of Cell Proliferation: Disruption of cell cycle progression.
  • Induction of Apoptosis: Promotion of programmed cell death in cancer cells.
  • Targeting Metabolic Pathways: Inhibition of critical metabolic enzymes.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer properties. The compound exhibited notable cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating moderate to high activity against resistant strains.

Cell LineIC50 Value (µM)Activity
MCF-710.2Moderate
HCT-1166.2High

Antiviral Properties

The compound has also been investigated for its antiviral efficacy, particularly against HIV and other viral pathogens.

Mechanisms:

  • Targeting viral enzymes to prevent replication.

Case Study:
Research indicated that modifications to the triazole core could enhance efficacy against NNRTI-resistant HIV mutants, positioning this compound as a potential lead in antiviral drug development.

Virus TypeEfficacy ObservedReference
HIVEffective against resistant strainsAntiviral Research

Antimicrobial Effects

Triazole compounds are known for their antimicrobial properties against various pathogens, attributed to their ability to penetrate microbial membranes.

Case Study:
A study demonstrated that the presence of the sulfanyl group significantly enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Structure-Activity Relationship (SAR)

A detailed SAR analysis shows that substitutions on the triazole ring significantly influence biological activity. For instance, introducing methoxy groups improves solubility and bioavailability, leading to enhanced anticancer efficacy.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Literature

Compound ID Substituents (Triazole Core) Acetamide Substituent Molecular Formula Molecular Weight Key Properties/Activities References
Target 4-amino, 5-(4-methoxyphenyl) N-(4-chlorophenyl) C₁₇H₁₅ClN₆O₂S 410.86 g/mol Hypothesized antimicrobial/anti-inflammatory activity -
Analog 1 4-amino, 5-(2-chlorophenyl) N-(3-methoxyphenyl) C₁₇H₁₅ClN₆O₂S 410.86 g/mol Improved antifungal activity due to 2-Cl substitution
Analog 2 4-amino, 5-(3,4,5-trimethoxyphenyl) N-(4-phenoxyphenyl) C₂₅H₂₅N₅O₅S 507.56 g/mol Enhanced anticancer activity (in vitro) due to trimethoxy groups
Analog 3 4-(4-chlorophenyl), 5-(4-methoxyphenyl) N-(4-chlorophenyl) C₂₁H₁₇Cl₂N₅O₂S 486.37 g/mol Dual Cl groups increase lipophilicity; moderate COX-2 inhibition
Analog 4 4-amino, 5-(2-hydroxyphenyl) N-(4-nitrophenyl) C₁₆H₁₃N₇O₃S 383.38 g/mol Potent reverse transcriptase inhibition (IC₅₀ = 12 nM )
Analog 5 5-(4-chlorophenyl), 4-(4-methylphenyl) N-(2,6-dichlorophenyl) C₂₃H₁₈Cl₃N₅OS 518.84 g/mol High cytotoxicity (HeLa cells, IC₅₀ = 8.2 µM )

Physicochemical and Pharmacokinetic Trends

  • Electron-Withdrawing Groups (EWGs): Compounds with Cl or NO₂ substituents (e.g., Analog 4) exhibit higher metabolic stability but reduced solubility .
  • Electron-Donating Groups (EDGs) : The 4-OCH₃ group in the target compound improves aqueous solubility compared to Analog 3’s dual Cl groups .
  • Steric Effects: Bulky substituents (e.g., 4-phenoxyphenyl in Analog 2) reduce membrane permeability but enhance target specificity .

Structure-Activity Relationship (SAR) Insights

  • 4-Amino Triazole Core: Essential for hydrogen bonding with biological targets (e.g., RT enzyme in Analog 4) .
  • Sulfanyl Linker : Replacing -S- with -O- or -NH- reduces activity due to weaker electrophilicity .
  • Aromatic Substitutions :
    • Para-substitutions (e.g., 4-Cl, 4-OCH₃) enhance planar stacking with hydrophobic pockets.
    • Meta-substitutions (e.g., 3-OCH₃ in Analog 1) improve solubility but reduce binding affinity .

Q & A

Q. What are the key steps and optimal conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including cyclization of substituted triazole precursors and coupling reactions. Critical steps include:

  • Triazole ring formation : Cyclization of thiosemicarbazide derivatives under reflux with acetic acid or HCl .
  • Sulfanyl-acetamide linkage : Reaction of the triazole intermediate with chloroacetyl chloride or bromoacetamide derivatives in anhydrous solvents (e.g., DMF, THF) at 60–80°C .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the structural integrity and purity of this compound be confirmed?

Use a combination of spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) : Verify substituent positions (e.g., 4-methoxyphenyl protons at δ 7.2–7.4 ppm; triazole carbons at δ 150–160 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 440.0825 for C₁₈H₁₈ClN₅O₂S) .
  • HPLC : Monitor purity (>98%) with C18 columns and UV detection at 254 nm .

Q. What are the primary chemical reactivity patterns of this compound?

The compound undergoes reactions typical of triazole-sulfanyl acetamides:

  • Oxidation : Sulfanyl group oxidation to sulfonyl derivatives using H₂O₂ or KMnO₄ in acidic media .
  • Nucleophilic substitution : Replacement of the 4-chlorophenyl group with amines or thiols under basic conditions .
  • Hydrolysis : Cleavage of the acetamide bond under strong acidic/basic conditions (e.g., 6M HCl reflux) .

Advanced Research Questions

Q. How can computational methods predict the compound’s conformational stability and binding affinity?

  • Molecular Dynamics (MD) : Simulate the compound’s 3D conformation in solvents (e.g., water, DMSO) to assess stability of the triazole ring and sulfanyl linkage .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 or bacterial enzymes). The 4-methoxyphenyl group shows strong hydrophobic binding in enzyme pockets .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response assays : Standardize IC₅₀ measurements using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Metabolic stability tests : Compare hepatic microsomal degradation rates (e.g., rat vs. human) to explain species-specific activity variations .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with pyridinyl) to isolate contributions of specific substituents to activity .

Q. How can reaction conditions be optimized to minimize by-products during scale-up synthesis?

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst load (e.g., triethylamine) to maximize yield. For example, using DMF at 70°C reduces side reactions vs. THF .
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. What advanced techniques elucidate the compound’s mechanism of action in antimicrobial studies?

  • Time-kill assays : Measure bacterial/fungal growth inhibition over 24–48 hours to distinguish bacteriostatic vs. bactericidal effects .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation in treated microbial cells .
  • Resistance profiling : Serial passage experiments to identify mutation hotspots in target pathogens .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.